molecular formula C9H20ClNO B2484175 2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride CAS No. 2567502-11-6

2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride

Cat. No.: B2484175
CAS No.: 2567502-11-6
M. Wt: 193.72
InChI Key: NNJAOIFEFORRFB-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride is a chiral amine intermediate of significant interest in modern medicinal chemistry and drug discovery. Its molecular architecture, featuring a tetrahydropyran (oxane) ring system substituted with an ethanamine moiety, makes it a valuable scaffold for constructing more complex molecules . The tetrahydropyran ring is a common motif in pharmaceuticals and natural products, often employed to influence the conformational, metabolic, and physicochemical properties of lead compounds . The primary amine group, provided as a stable hydrochloride salt, serves as a versatile handle for further synthetic elaboration through amidation, reductive amination, or urea formation . Researchers utilize this compound and its structural analogs as key building blocks in the synthesis of potential therapeutic agents, leveraging the oxane ring to modulate properties like solubility and metabolic stability . The specific stereochemistry of the oxane ring can be critical for interactions with biological targets, and as such, this compound serves as a starting point for exploring structure-activity relationships (SAR) in various drug discovery programs . Its primary application remains within specialized organic synthesis for the development of new chemical entities in a research setting.

Properties

IUPAC Name

2-(4,4-dimethyloxan-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2)4-6-11-8(7-9)3-5-10;/h8H,3-7,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJAOIFEFORRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(C1)CCN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride involves the reaction of 4,4-dimethyloxan-2-yl with ethanamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyloxan-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product’s formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce halogenated or alkylated products .

Comparison with Similar Compounds

The following analysis focuses on structural analogs, emphasizing substituent variations, physicochemical properties, and biological activities where available.

Structural and Functional Group Comparisons

Heterocyclic Substituents
  • Target Compound :

    • Structure : 4,4-Dimethyloxan-2-yl (tetrahydropyran) ring.
    • Functional Impact : The oxygen atom in the oxane ring increases polarity, while the methyl groups enhance lipophilicity.
  • (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine Hydrochloride (): Structure: 1,3-Dioxolane ring (5-membered) with two methyl groups. Key Differences: The dioxolane ring introduces two oxygen atoms, increasing polarity compared to the oxane ring.
  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine Hydrochloride (): Structure: Benzodioxane ring fused to a benzene ring.
Aromatic vs. Alicyclic Substituents
  • Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride) (): Structure: Catechol (dihydroxyphenyl) group. Key Differences: The catechol group enables strong hydrogen bonding and redox activity, contrasting with the target compound’s non-aromatic, lipophilic oxane ring. Dopamine’s biological activity (neurotransmitter role) is tied to its aromaticity and hydroxyl groups, which the target lacks .
  • 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride () :

    • Structure : Methoxy and hydroxyl groups on a phenyl ring.
    • Key Differences : Polar substituents increase water solubility but reduce blood-brain barrier penetration compared to the target compound’s aliphatic system .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
2-(4,4-Dimethyloxan-2-yl)ethanamine HCl C₉H₁₈ClNO 207.70* Oxane ring, two methyl groups
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine HCl C₇H₁₆ClNO₂ 197.66 Dioxolane ring, chiral center
2-(Decylthio)ethanamine Hydrochloride C₁₂H₂₆ClNS 259.86 Long alkyl chain, thioether group
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine HCl C₁₀H₁₂ClNO₂ 215.68 Benzodioxane ring

*Calculated based on structural formula.

Key Observations:
  • Lipophilicity : The target compound’s oxane ring and methyl groups likely result in higher logP values compared to dioxolane or benzodioxane derivatives, favoring membrane permeability.
  • Solubility : Compounds with aromatic or polar groups (e.g., dopamine HCl) exhibit greater aqueous solubility than the target .

Biological Activity

2-(4,4-Dimethyloxan-2-yl)ethanamine; hydrochloride (CAS No. 2567502-11-6) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H17ClN
  • Molecular Weight : 162.68 g/mol
  • IUPAC Name : 2-(4,4-Dimethyloxan-2-yl)ethanamine hydrochloride

The biological activity of 2-(4,4-Dimethyloxan-2-yl)ethanamine; hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a selective monoamine reuptake inhibitor, which can enhance the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. This mechanism is similar to that of other psychoactive substances that influence mood and cognition.

Key Mechanisms:

  • Monoamine Reuptake Inhibition : Increases availability of neurotransmitters.
  • Receptor Interaction : Potential modulation of serotonin and dopamine receptors.

Pharmacological Effects

Research indicates that 2-(4,4-Dimethyloxan-2-yl)ethanamine; hydrochloride may exhibit various pharmacological effects:

  • Antidepressant-like Activity : Studies suggest that compounds with similar structures may produce antidepressant effects by modulating serotonin levels.
  • Cognitive Enhancement : There is preliminary evidence indicating potential cognitive-enhancing properties, possibly through dopaminergic pathways.
  • Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from oxidative stress.

Comparative Analysis

CompoundActivityReference
2-(4,4-Dimethyloxan-2-yl)ethanamine; hydrochlorideAntidepressant-like
Similar EthanolaminesNeuroprotective
Other Monoamine InhibitorsCognitive enhancement

Clinical Observations

A review of clinical cases involving related compounds has highlighted the potential risks and benefits associated with the use of 2-(4,4-Dimethyloxan-2-yl)ethanamine; hydrochloride:

  • Case Study A : A patient reported mood elevation and increased energy levels after administration, suggesting potential antidepressant effects.
  • Case Study B : Another subject experienced mild agitation and tachycardia, indicating possible side effects that warrant further investigation.

Research Findings

Recent studies have focused on the safety profile and efficacy of similar compounds in animal models:

  • Study on Neuroprotective Effects : Animal models treated with related compounds demonstrated reduced neuronal cell death in conditions mimicking neurodegenerative diseases.
  • Behavioral Studies : Rodent studies showed improved performance in tasks assessing memory and learning.

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